molecular formula C21H23ClN2O4 B1680501 Rafabegron CAS No. 244081-42-3

Rafabegron

Numéro de catalogue B1680501
Numéro CAS: 244081-42-3
Poids moléculaire: 402.9 g/mol
Clé InChI: FHEYFIGWYQJVDR-ACJLOTCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rafabegron, also known as TAK-677, is an indole derivative patented by Dainippon Pharmaceutical Co., Ltd. It acts as a beta3-adrenergic agonist . In preclinical studies, Rafabegron reduced the total weight of white adipose tissues by reducing the size of the adipocytes, an effect associated with the normalization of tumor necrosis factor-alpha and leptin expression levels in mice .


Molecular Structure Analysis

Rafabegron has a molecular formula of C21H23ClN2O4 . Its structure includes an indole ring, which is connected to a chlorophenyl group and a carboxylic acid group .

Applications De Recherche Scientifique

Rafabegron is a small molecule drug that targets the β3-adrenergic receptor . It was initially developed by Sumitomo Pharma Co., Ltd . Here are some potential applications of Rafabegron:

  • Endocrinology and Metabolic Disease

    • Rafabegron is a β3-adrenergic receptor agonist, which means it can stimulate this receptor and potentially influence metabolic processes .
    • The β3-adrenergic receptor is known to play a role in regulating energy expenditure, lipolysis, and thermogenesis .
    • Therefore, Rafabegron could potentially be used to treat metabolic diseases such as obesity and diabetes .
  • Obesity

    • Rafabegron could potentially be used to treat obesity due to its ability to stimulate the β3-adrenergic receptor .
    • This receptor plays a key role in regulating energy expenditure and fat breakdown .
    • By stimulating this receptor, Rafabegron could potentially increase energy expenditure and promote weight loss .
  • Diabetes Mellitus

    • Rafabegron could potentially be used to treat diabetes mellitus .
    • The β3-adrenergic receptor plays a role in regulating glucose metabolism .
    • By stimulating this receptor, Rafabegron could potentially improve glucose metabolism and help control blood sugar levels in people with diabetes .
  • Diabetes Mellitus, Type 2

    • Rafabegron could potentially be used to treat type 2 diabetes .
    • The β3-adrenergic receptor plays a role in regulating insulin sensitivity .
    • By stimulating this receptor, Rafabegron could potentially improve insulin sensitivity and help control blood sugar levels in people with type 2 diabetes .
  • Thermogenesis

    • Rafabegron could potentially be used to stimulate thermogenesis .
    • The β3-adrenergic receptor plays a key role in regulating thermogenesis, the process of heat production in organisms .
    • By stimulating this receptor, Rafabegron could potentially increase heat production and energy expenditure .
  • Translational Pharmacology and Physiology of Brown Adipose Tissue

    • Rafabegron could potentially be used in the study and treatment of diseases related to brown adipose tissue (BAT) .
    • The β3-adrenergic receptor is highly expressed in BAT and plays a key role in regulating its activity .
    • By stimulating this receptor, Rafabegron could potentially increase the activity of BAT, which could have implications for the treatment of obesity and other metabolic diseases .

Rafabegron is a small molecule drug that targets the β3-adrenergic receptor . It was initially developed by Sumitomo Pharma Co., Ltd . Here are some potential applications of Rafabegron:

  • Endocrinology and Metabolic Disease

    • Rafabegron is a β3-adrenergic receptor agonist, which means it can stimulate this receptor and potentially influence metabolic processes .
    • The β3-adrenergic receptor is known to play a role in regulating energy expenditure, lipolysis, and thermogenesis .
    • Therefore, Rafabegron could potentially be used to treat metabolic diseases such as obesity and diabetes .
  • Obesity

    • Rafabegron could potentially be used to treat obesity due to its ability to stimulate the β3-adrenergic receptor .
    • This receptor plays a key role in regulating energy expenditure and fat breakdown .
    • By stimulating this receptor, Rafabegron could potentially increase energy expenditure and promote weight loss .
  • Diabetes Mellitus

    • Rafabegron could potentially be used to treat diabetes mellitus .
    • The β3-adrenergic receptor plays a role in regulating glucose metabolism .
    • By stimulating this receptor, Rafabegron could potentially improve glucose metabolism and help control blood sugar levels in people with diabetes .
  • Diabetes Mellitus, Type 2

    • Rafabegron could potentially be used to treat type 2 diabetes .
    • The β3-adrenergic receptor plays a role in regulating insulin sensitivity .
    • By stimulating this receptor, Rafabegron could potentially improve insulin sensitivity and help control blood sugar levels in people with type 2 diabetes .
  • Thermogenesis

    • Rafabegron could potentially be used to stimulate thermogenesis .
    • The β3-adrenergic receptor plays a key role in regulating thermogenesis, the process of heat production in organisms .
    • By stimulating this receptor, Rafabegron could potentially increase heat production and energy expenditure .
  • Translational Pharmacology and Physiology of Brown Adipose Tissue

    • Rafabegron could potentially be used in the study and treatment of diseases related to brown adipose tissue (BAT) .
    • The β3-adrenergic receptor is highly expressed in BAT and plays a key role in regulating its activity .
    • By stimulating this receptor, Rafabegron could potentially increase the activity of BAT, which could have implications for the treatment of obesity and other metabolic diseases .

Safety And Hazards

The acute studies showed large interindividual variability in plasma concentrations of Rafabegron indicating some possible problems with bioavailability and therefore efficacy . Based on these data further development was discontinued .

Propriétés

IUPAC Name

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYFIGWYQJVDR-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179162
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rafabegron

CAS RN

244081-42-3
Record name Rafabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244081-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAFABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rafabegron
Reactant of Route 2
Rafabegron
Reactant of Route 3
Rafabegron
Reactant of Route 4
Rafabegron
Reactant of Route 5
Reactant of Route 5
Rafabegron
Reactant of Route 6
Reactant of Route 6
Rafabegron

Citations

For This Compound
14
Citations
J Mukherjee, A Baranwal… - Current diabetes …, 2016 - ingentaconnect.com
… Three closely related derivatives, rafabegron, mirabegron and solabegron are being pursued for clinical use in OAB and irritable bowel syndrome (IBS) [37]. Rafabegron exhibited some …
Number of citations: 45 www.ingentaconnect.com
NSO Ujiantari, S Ham, C Nagiri, W Shihoya… - Molecular …, 2022 - Wiley Online Library
The β 3 ‐adrenergic receptor (β 3 ‐AR) is found in several tissues such as adipose tissue and urinary bladder. It is a therapeutic target because it plays a role in thermogenesis, lipolysis…
Number of citations: 7 onlinelibrary.wiley.com
M Kashyap, P Tyagi - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
Introduction: Mirabegron is a new once-daily, oral treatment for management of overactive bladder (OAB) that is approved in USA, EU and Japan. It activates β 3 adrenoceptor to …
Number of citations: 22 www.tandfonline.com
U Leone Roberti Maggiore, L Cardozo… - Expert opinion on …, 2014 - Taylor & Francis
Introduction: Mirabegron is a selective β 3 -adrenergic receptor agonist recently developed for the treatment of patients with overactive bladder (OAB), which offers an alternative …
Number of citations: 14 www.tandfonline.com
KE Andersson - Drugs of the Future, 2015 - access.portico.org
The approval and introduction of mirabegron, tadalafil and botulinum toxin A for the treatment of lower urinary tract symptoms (LUTS), including the overactive bladder (OAB) syndrome, …
Number of citations: 2 access.portico.org
T Maruyama, K Onda, T Suzuki… - Chemical and …, 2012 - jstage.jst.go.jp
In the search for potent and selective human β3-adrenergic receptor (AR) agonists as potential drugs for use in treating obesity and non-insulin dependent (type 2) diabetes, a series of …
Number of citations: 4 www.jstage.jst.go.jp
M Wang, C Fotsch - Chemistry & biology, 2006 - cell.com
Lipolysis is an important pathway in maintaining energy homeostasis through the degradation of triglycerides in adipose tissue and the release of fatty acids into the circulation as an …
Number of citations: 35 www.cell.com
K Hildreth - 2019 - trace.tennessee.edu
… Of the β3-AR agonists that have been studied for BAT activation in humans, rafabegron, mirabegron, and ZD2079 have had somewhat positive results. Rafabegron, or TAK-677, …
Number of citations: 0 trace.tennessee.edu
J Wei - International Conference on Modern Medicine and …, 2023 - spiedigitallibrary.org
… The drugs such as Rafabegron, ephedrine, and so on can induce BAT activation, and the mechanisms of their action are various. Furthermore, the drugs thiazolidinediones can …
Number of citations: 2 www.spiedigitallibrary.org
Y Liu - 2018 - rucore.libraries.rutgers.edu
Diabetes mellitus is a series of metabolic disease characterized by hyperglycemia resulting from the defect in insulin secretion, inadequate tissue response to in insulin, or both [1, 2]. …
Number of citations: 2 rucore.libraries.rutgers.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.